molecular formula C19H24N2O3S2 B4506102 N-(2-phenylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-(2-phenylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4506102
M. Wt: 392.5 g/mol
InChI Key: MGTLKQVZHHUKSM-UHFFFAOYSA-N
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Description

N-(2-phenylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.12283498 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Piperidine Derivatives and Anti-acetylcholinesterase Activity

A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase (anti-AChE) activity. Introduction of a bulky moiety in the para position of the benzamide significantly increased activity. The study found one compound with a potent inhibitory effect on acetylcholinesterase, suggesting potential as an antidementia agent. This research underlines the therapeutic potential of piperidine derivatives in the management of conditions like dementia, highlighting the relevance of structural modifications to enhance biological activity (Sugimoto et al., 1990).

Cyclin-dependent Kinase Inhibitors and Cope Elimination

Griffin et al. (2006) explored the oxidation of β-piperidinoethylsulfides to create inhibitors for the cyclin-dependent kinase CDK2. The research introduced a new variant of the Cope elimination, leading to the synthesis of potent CDK2 inhibitors. This method holds potential applications in medicinal chemistry, demonstrating the use of piperidine derivatives in the development of targeted therapies for cancer treatment (Griffin et al., 2006).

Lewis Basic Catalysts for Hydrosilylation of N-aryl Imines

Wang et al. (2006) developed l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The arene sulfonyl group on N4 was found crucial for the high enantioselectivity of the catalyst, showcasing the application of piperidine derivatives in catalysis and organic synthesis. This research illustrates how modifying piperidine structures can create effective catalysts for specific chemical reactions, contributing to advancements in synthetic chemistry (Wang et al., 2006).

Benzamide Derivatives as Selective Serotonin 4 Receptor Agonists

Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, evaluating their effects on gastrointestinal motility. The study identified compounds that acted as selective 5-HT4 receptor agonists, suggesting potential as novel prokinetic agents with reduced side effects. This highlights the pharmaceutical application of piperidine derivatives in developing treatments for gastrointestinal disorders (Sonda et al., 2004).

Properties

IUPAC Name

N-(2-phenylpropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-15(16-6-3-2-4-7-16)14-20-19(22)17-9-11-21(12-10-17)26(23,24)18-8-5-13-25-18/h2-8,13,15,17H,9-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTLKQVZHHUKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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